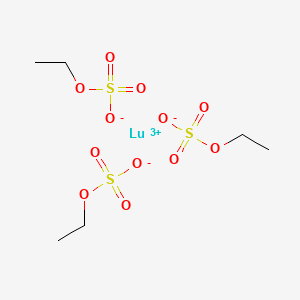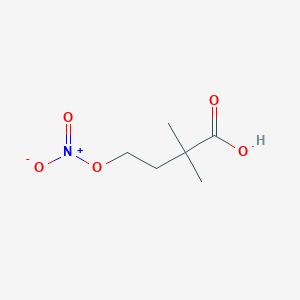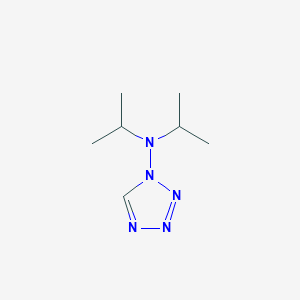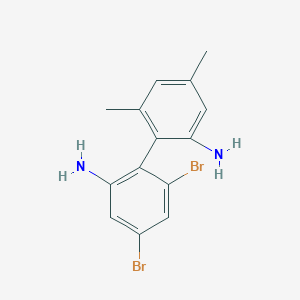![molecular formula C16H12Cl2O2S2 B14741626 2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone] CAS No. 5409-94-9](/img/structure/B14741626.png)
2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is an organic compound with the molecular formula C14H10Cl2O2S2. This compound is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond, with each phenyl group bearing an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] typically involves the reaction of 4-chloroacetophenone with sulfur sources under specific conditions. One common method is the oxidative coupling of 4-chloroacetophenone using sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, which may play a role in its biological activities. The chlorophenyl groups can interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Similar structure but with carboxylic acid groups instead of ethanone groups.
2,2’-Disulfanediylbis(4-chloroaniline): Contains amino groups instead of ethanone groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is unique due to the presence of ethanone groups, which impart distinct chemical properties and reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
5409-94-9 |
|---|---|
Molecular Formula |
C16H12Cl2O2S2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-2-oxoethyl]disulfanyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O2S2/c17-13-5-1-11(2-6-13)15(19)9-21-22-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
HWLHHXIRZITARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSSCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)

![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)

![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)


